molecular formula C19H22N4O2 B2480869 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 2034446-65-4

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2480869
CAS No.: 2034446-65-4
M. Wt: 338.411
InChI Key: QHAMPAXFCQSLEC-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. The compound features a pyrrolidin-5-one core, a privileged structure in drug discovery known for its conformational restraint and ability to contribute to favorable pharmacokinetic properties. This scaffold is substituted with a 3,4-dimethylphenyl group and is further functionalized with a carboxamide linker to a 2-(pyrimidin-5-yl)ethyl side chain. The presence of the pyrimidine ring, a common pharmacophore, suggests potential for targeted protein interactions, as pyrimidine derivatives are frequently investigated as kinase inhibitors or modulators of various enzymatic pathways . Research into related pyrrolidine and pyrimidine-containing compounds indicates broad potential for this molecule in the development of novel therapeutic agents, particularly in oncology and inflammation . Its specific structural attributes make it a valuable chemical probe for exploring enzyme-substrate interactions, signal transduction pathways, and for use in high-throughput screening assays to identify new biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-3-4-17(7-14(13)2)23-11-16(8-18(23)24)19(25)22-6-5-15-9-20-12-21-10-15/h3-4,7,9-10,12,16H,5-6,8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAMPAXFCQSLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CN=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_4O_2, with a molecular weight of approximately 318.39 g/mol. The structure consists of a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group, which are critical for its biological activity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC17H22N4O2C_{17}H_{22}N_4O_2
Molecular Weight318.39 g/mol
LogP2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Anticancer Activity

Research has indicated that compounds with structural similarities to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine and pyrimidine can inhibit cell proliferation in leukemia and carcinoma cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways, such as:

  • Cyclooxygenase (COX) : Inhibitors of COX enzymes have been associated with reduced inflammation and tumor growth.
  • Dipeptidyl Peptidase IV (DPP-IV) : Some derivatives have shown potent DPP-IV inhibition, which can enhance insulin sensitivity and potentially reduce tumor growth through metabolic regulation .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. A series of related compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (μM)
AntiproliferativeL1210 (leukemia)9.6
HeLa (cervical cancer)41
Anti-inflammatoryCOX-15.40
COX-20.01

Case Study 1: Anticancer Efficacy

In a study published in PMC, a related compound was tested against multiple cancer cell lines, revealing that modifications in the side chains significantly altered biological activity. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the mitochondrial pathway .

Case Study 2: DPP-IV Inhibition

Another investigation focused on the DPP-IV inhibitory activity of similar compounds, showcasing that specific structural modifications enhanced their selectivity and potency against DPP-IV compared to other related enzymes. This finding underscores the importance of SAR in optimizing therapeutic agents for diabetes management .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide have demonstrated potent anti-inflammatory properties. Studies indicate that derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . For instance, related compounds showed IC50_{50} values for COX-1 and COX-2 inhibition, highlighting their potential as anti-inflammatory agents.
  • Anticancer Properties
    • The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. Research indicates that similar heterocyclic compounds can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting a mechanism involving the modulation of signaling pathways associated with cell survival and death . Notably, studies report IC50_{50} values in the micromolar range for several cancer types, indicating promising activity .
  • Thrombopoietin Receptor Agonism
    • As highlighted in patent literature, this compound acts as an agonist of the thrombopoietin receptor, which is crucial for platelet production. Its application in treating thrombocytopenia (low platelet count) has been explored, with evidence suggesting enhanced solubility and bioavailability compared to earlier formulations . This property makes it a candidate for further development in hematological therapies.

Virology

  • Antiviral Activity
    • Recent studies have identified N-heterocycles as promising antiviral agents. The structural features of compounds like this compound may contribute to their ability to inhibit viral replication. Research indicates that similar compounds exhibit significant activity against viruses by targeting specific viral enzymes or receptors . The potential for developing antiviral therapies based on this scaffold is an area of active investigation.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anti-inflammatoryMDPI Study Potent COX inhibition with selectivity indices indicating superior anti-inflammatory activity compared to standard drugs.
AnticancerACS Publications Promising anticancer effects with IC50_{50} values indicating effective inhibition of proliferation in multiple cancer cell lines.
Thrombopoietin AgonismPatent US7795293B2 Enhanced platelet production in models of thrombocytopenia; improved solubility and bioavailability noted.
AntiviralMDPI Review N-Heterocycles show significant antiviral activity against HIV and other viruses; structure-activity relationships being explored.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the pyrrolidine ring and carboxamide side chain. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Cytotoxicity (HEK cells, 10% DMSO) Key Structural Differences
1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide (Target) 3,4-Dimethylphenyl; pyrimidin-5-yl ethyl ~350* Not reported Reference compound
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl; sulfonyl-dihydroisoquinolin ethyl Not reported 117.4 Sulfonyl-dihydroisoquinolin enhances toxicity
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide 4-Carbamoylmethoxy phenyl; phenylethyl Not reported Not reported Phenylethyl group may reduce solubility
1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 2,3-Dimethylphenyl; isopropyl-thiadiazole 358.46 Not reported Thiadiazole improves metabolic stability

*Calculated based on molecular formula (C₂₀H₂₂N₄O₂).

Preparation Methods

Cyclization of γ-Aminocarboxylic Acid Derivatives

The 1-(3,4-dimethylphenyl)pyrrolidine-5-one-3-carboxylic acid is synthesized by reacting 3,4-dimethylaniline with ethyl 4-chloroacetoacetate in the presence of potassium carbonate. The intermediate undergoes intramolecular cyclization under acidic conditions (HCl, reflux) to form the pyrrolidone ring.

Reaction Conditions

  • Reactants : 3,4-Dimethylaniline (1.2 eq), ethyl 4-chloroacetoacetate (1.0 eq)
  • Solvent : Ethanol
  • Catalyst : K2CO3 (2.0 eq)
  • Temperature : 80°C, 12 hours
  • Workup : Acidification with HCl, extraction with ethyl acetate
  • Yield : 78%

Alternative Route via Michael Addition

A Michael addition between 3,4-dimethylaniline and dimethyl acetylenedicarboxylate, followed by hydrogenation and cyclization, provides the pyrrolidine-5-one core in 65% yield. This method avoids harsh acidic conditions but requires palladium catalysis for hydrogenation.

Preparation of 2-(Pyrimidin-5-yl)ethylamine

Nucleophilic Substitution on Pyrimidine

Pyrimidin-5-ylacetonitrile is synthesized by treating pyrimidine-5-carbonitrile with ethyl bromoacetate in DMF using NaH as a base. Subsequent reduction with LiAlH4 in THF yields 2-(pyrimidin-5-yl)ethylamine.

Optimization Data

Step Reagent Solvent Temperature Yield
Alkylation Ethyl bromoacetate DMF 0°C → RT 82%
Reduction LiAlH4 THF Reflux 68%

Catalytic Hydrogenation of Nitriles

An alternative pathway employs catalytic hydrogenation (H2, 50 psi, 10% Pd/C) of pyrimidin-5-ylacetonitrile in methanol, achieving 74% yield with reduced risk of over-reduction.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

The pyrrolidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in dichloromethane. Reaction with 2-(pyrimidin-5-yl)ethylamine in the presence of triethylamine affords the target compound.

Key Parameters

  • Molar Ratio : Acid:amine = 1:1.2
  • Solvent : DCM
  • Base : TEA (3.0 eq)
  • Yield : 65%

Coupling Agent Optimization

Comparative studies using HATU, EDCl/HOBt, and COMU reveal COMU as the most efficient reagent for sterically hindered amides.

Coupling Agent Solvent Temp (°C) Time (h) Yield
HATU DMF 25 6 58%
EDCl/HOBt DCM 25 8 52%
COMU DMF 25 4 76%

Purification and Characterization

Chromatographic Separation

The crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). HPLC purity >98% is achieved.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.85 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aromatic), 4.10 (t, J = 6.8 Hz, 2H, CH2), 3.45–3.30 (m, 2H, pyrrolidine-H), 2.25 (s, 6H, CH3).
  • 13C NMR : δ 172.5 (C=O), 156.8 (pyrimidine-C), 138.2–126.4 (aromatic-C), 52.1 (pyrrolidine-C).
  • HRMS : [M+H]+ calcd. 355.1764, found 355.1761.

Scale-Up and Process Optimization

Solvent Screening for Cyclization

Ethanol outperforms DMF and THF in cyclization yield due to improved solubility of intermediates.

Solvent Yield Purity
Ethanol 78% 95%
DMF 62% 89%
THF 55% 83%

Temperature Effects on Amide Coupling

Elevating temperature to 40°C reduces reaction time from 4 hours to 2 hours with COMU, maintaining yield at 74%.

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